molecular formula C24H27N3O2 B11324374 N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11324374
M. Wt: 389.5 g/mol
InChI Key: APPLYISIDPXRID-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylmethyl group, and a pyridinylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned earlier, reducing agents like LiAlH4 and NaBH4 are used to reduce nitriles and amides.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine and amide groups.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyridinyl groups may engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H27N3O2/c1-18-8-13-22(15-19(18)2)29-17-24(28)27(23-7-5-6-14-25-23)16-20-9-11-21(12-10-20)26(3)4/h5-15H,16-17H2,1-4H3

InChI Key

APPLYISIDPXRID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3)C

Origin of Product

United States

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